![molecular formula C9H5ClN4 B1218094 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 52494-53-8](/img/structure/B1218094.png)
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
Overview
Description
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is a chemical compound with the molecular weight of 204.62 . The IUPAC name for this compound is 6-chloro [1,2,4]triazolo [3,4-a]phthalazine . The InChI code for this compound is 1S/C9H5ClN4/c10-8-6-3-1-2-4-7 (6)9-12-11-5-14 (9)13-8/h1-5H .
Synthesis Analysis
The synthesis of 6-substituted-[1,2,4]triazolo3,4-aphthalazine derivatives has been reported in the literature . The compounds were evaluated for their anticonvulsant activities using the maximal electroshock test (MES) . Another research reported the synthesis of 6-chloro-3-substituted 5,6-dihydro– [1,2,4] triazolo [3,4-a] phthalazine derivatives using phthalic anhydride as a starting material .Molecular Structure Analysis
The molecular structure of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine can be represented by the linear formula C9H5ClN4 . The InChI key for this compound is BSXQUTKJCQAPNE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine include a molecular weight of 204.62 . The compound has an InChI code of 1S/C9H5ClN4/c10-8-6-3-1-2-4-7 (6)9-12-11-5-14 (9)13-8/h1-5H .Scientific Research Applications
Anticonvulsant Activity
6-substituted-[1,2,4]triazolo[3,4-a]phthalazine derivatives have been designed and synthesized with the aim of finding new anticonvulsant drugs . These compounds were evaluated for their anticonvulsant activities using the maximal electroshock test (MES). Most of the synthesized compounds exhibited potent anticonvulsant activities in the MES .
Antiepileptic Potential
The triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . The commercially available triazole-containing drugs include rufinamide, which is an antiepileptic .
Antifungal Activity
Triazole nucleus is present in a number of drug classes such as antifungal . The commercially available triazole-containing drugs include fluconazole and voriconazole, which are antifungal .
Antidepressant Activity
Triazole nucleus is present in a number of drug classes such as antidepressant . The commercially available triazole-containing drugs include trazodone and nefazodone, which are antidepressants .
Antileishmanial Activity
3-aryl-6-piperazin-1,2,4-triazolo[3,4-a]phthalazine showed good potential as leishmanicidal agents . The compounds showed a submicromolar IC50 against promastigote and axenic amastigote, emerging as a potential and safer leishmanicidal agent for further investigation .
Antiviral Activity
Triazole nucleus is present in a number of drug classes such as antiviral . The commercially available triazole-containing drugs include estazolam, which is a sedative-hypnotic .
Future Directions
Mechanism of Action
Target of Action
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is primarily targeted for its anticonvulsant activities . The compound has been evaluated for its anticonvulsant activities using the maximal electroshock test (MES) .
Mode of Action
It is known that the compound exhibits potent anticonvulsant activities . This suggests that it may interact with targets in the nervous system to suppress seizures.
Pharmacokinetics
The compound’s molecular weight is 20462 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The primary result of the action of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is its anticonvulsant effect. In tests, most of the synthesized compounds exhibited potent anticonvulsant activities . The most promising compound showed significant anticonvulsant activity in the MES test with an ED value of 9.3 mg/kg .
properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-6-3-1-2-4-7(6)9-12-11-5-14(9)13-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXQUTKJCQAPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310578 | |
Record name | 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804147 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
CAS RN |
52494-53-8 | |
Record name | 52494-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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